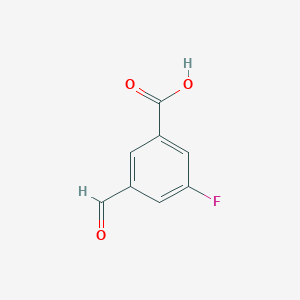

3-fluoro-5-formylBenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEBHMHUZNPCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289005-85-1 | |

| Record name | 3-Fluoro-5-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-formylbenzoic Acid

CAS Number: 1289005-85-1

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-fluoro-5-formylbenzoic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical properties, plausible synthetic routes, and potential applications, offering field-proven insights into its utility.

Introduction: A Versatile Trifunctional Building Block

This compound is an aromatic organic compound that incorporates three distinct functional groups: a carboxylic acid, an aldehyde, and a fluorine atom, all attached to a central benzene ring. This trifunctional nature makes it a highly versatile intermediate in organic synthesis. The strategic placement of these groups allows for selective chemical modifications, enabling the construction of complex molecular architectures.

The presence of a fluorine atom is particularly significant in the context of medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability. The aldehyde and carboxylic acid functionalities serve as reactive handles for a wide array of chemical transformations, including the formation of amides, esters, imines, and various heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1289005-85-1 | [1], [2] |

| Molecular Formula | C₈H₅FO₃ | [1] |

| Molecular Weight | 168.12 g/mol | [1] |

| Appearance | White to off-white solid | General chemical supplier information |

| SMILES | O=Cc1cc(F)cc(c1)C(=O)O | [3] |

While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound is limited, some suppliers indicate its availability upon request.[2]

Synthesis Strategies

One potential retrosynthetic approach is illustrated below.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The following experimental workflow is a general guideline based on analogous transformations. Optimization of reaction conditions would be necessary.

Caption: Reactivity map of this compound.

-

Aldehyde Group: Susceptible to nucleophilic attack, making it suitable for reactions like Wittig olefination, imine formation, and reductive amination. It can also be oxidized to a carboxylic acid or reduced to an alcohol.

-

Carboxylic Acid Group: Can undergo esterification, amidation, and reduction to a primary alcohol.

-

Aromatic Ring: The fluorine atom and the electron-withdrawing aldehyde and carboxylic acid groups deactivate the ring towards electrophilic aromatic substitution. Nucleophilic aromatic substitution of the fluorine atom is possible but would require harsh reaction conditions.

Handling and Storage:

-

This compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

It should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS: 1289005-85-1) is a valuable, albeit under-documented, trifunctional building block with significant potential in synthetic chemistry. Its unique combination of a fluorine atom, an aldehyde, and a carboxylic acid on an aromatic scaffold makes it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. While detailed experimental protocols and specific applications are not widely published, this guide provides a solid foundation based on established chemical principles for researchers and scientists to explore the utility of this versatile compound.

References

-

Chemical-Suppliers.com. This compound | CAS 1289005-85-1. [Link]

-

Lookchem. Cas 550363-85-4, 2-FLUORO-5-FORMYLBENZOIC ACID 95. [Link]

-

PubChem. 3-Fluorobenzoic Acid. [Link]

-

Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-5-formylbenzoic Acid: A Strategic Approach for a Novel Building Block

Abstract: 3-Fluoro-5-formylbenzoic acid (CAS 1289005-85-1) is a trifunctional aromatic building block with significant potential in medicinal chemistry and materials science.[1][2][3] Its unique arrangement of a carboxylic acid, an aldehyde, and a fluorine substituent offers a versatile platform for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its known properties and presents a strategic framework for its synthesis, characterization, and application. Acknowledging the current scarcity of detailed, peer-reviewed experimental data for this specific isomer, this document leverages established chemical principles and data from closely related analogues to provide researchers, scientists, and drug development professionals with a robust, experience-driven approach to incorporating this valuable synthon into their research programs.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. The strategic placement of the electron-withdrawing fluorine, formyl, and carboxyl groups on the aromatic ring dictates its reactivity and physicochemical properties. The fluorine atom, in particular, can modulate properties such as lipophilicity, metabolic stability, and binding affinity of derivative molecules, making it a desirable feature in modern drug discovery.

A summary of its core identifiers and computed properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1289005-85-1 | [2][3][4][5] |

| Molecular Formula | C₈H₅FO₃ | [2][3][4] |

| Molecular Weight | 168.12 g/mol | [4][5] |

| Canonical SMILES | O=Cc1cc(F)cc(c1)C(=O)O | [1] |

| Physical Form | Solid / Powder | [3] |

| Purity (Typical) | ≥97% | [4] |

Note on Data Availability: As of the date of this publication, detailed, publicly accessible experimental data such as melting point, boiling point, and spectroscopic analyses (NMR, IR) for this compound are not widely reported in peer-reviewed literature. The data presented are based on information from commercial suppliers and computational predictions. Researchers are advised to perform full analytical characterization upon receipt or synthesis of this compound.

Strategic Synthesis Protocols

Proposed Strategy 1: Oxidation from 3-Fluoro-5-methylbenzaldehyde

This approach is one of the most direct and logical routes, involving the selective oxidation of a methyl group to a carboxylic acid. This strategy is advantageous as the aldehyde functionality is already in place.

Expertise & Causality: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for converting benzylic methyl groups to carboxylic acids. The reaction is typically performed under basic conditions to ensure the solubility of the permanganate and the intermediate manganese dioxide (MnO₂) byproduct. An acidic workup is then required to protonate the resulting benzoate salt to yield the final carboxylic acid. This method's self-validating nature comes from the clear visual cue of the reaction's progress: the deep purple color of the permanganate ion disappears as it is consumed.

Step-by-Step Methodology (Generic Protocol):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-fluoro-5-methylbenzaldehyde in an aqueous solution of sodium carbonate or sodium hydroxide.

-

Oxidant Addition: Heat the mixture to reflux (80-100 °C). Slowly add a solution of potassium permanganate in water portion-wise. Maintain a gentle reflux and monitor the color change from purple to brown.

-

Reaction Monitoring: Continue the addition until a faint, persistent pink or purple color remains, indicating a slight excess of oxidant and complete consumption of the starting material. Progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and quench any excess permanganate with a small amount of sodium bisulfite or ethanol. Filter the mixture through a pad of celite to remove the manganese dioxide precipitate.

-

Isolation: Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~2. The desired product, this compound, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Proposed Strategy 2: Formylation of 3-Fluorobenzoic Acid

This strategy involves introducing the formyl group onto the 3-fluorobenzoic acid backbone. This is a more complex transformation that requires careful control of regioselectivity.

Expertise & Causality: Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization. The carboxylic acid group can be converted to a directed metalation group (DMG), such as a pivaloyl or an amide, which then directs an organolithium base to deprotonate the adjacent ortho positions. However, in this 3-substituted pattern, the fluorine and the DMG will direct to different positions. A more plausible, though multi-step, approach would start from a precursor like 3-bromo-5-fluorotoluene, involving bromine-lithium exchange followed by formylation, and subsequent oxidation of the methyl group.

Reactivity Profile and Applications in Drug Discovery

The true value of this compound lies in its trifunctional nature, allowing for sequential and orthogonal chemical modifications.

-

Carboxylic Acid Handle: This group is ideal for forming stable amide bonds, a cornerstone of medicinal chemistry. Standard peptide coupling reagents (HATU, HOBt/EDC) can be used to link this building block to amine-containing fragments. It can also be readily converted to esters.

-

Aldehyde Handle: The aldehyde is a versatile functional group for building molecular complexity. It is a prime candidate for reductive amination to introduce diverse amine side chains, Wittig reactions to form alkenes, and the formation of imines, oximes, or hydrazones, which can serve as key pharmacophoric elements or linking points.

-

Fluoro-Substituted Ring: The fluorine atom and the two deactivating groups significantly influence the electronics of the benzene ring, making it electron-deficient. This influences its potential for further substitution and modulates the pKa of the carboxylic acid.

While specific examples for the 3-fluoro-5-formyl isomer are not prominent in the literature, its close isomers are key intermediates. For instance, 2-fluoro-5-formylbenzoic acid is a documented precursor in the synthesis of PARP inhibitors like Olaparib. It is highly probable that this compound is utilized in proprietary drug discovery programs as a scaffold to explore novel intellectual property space by altering the substitution pattern of key intermediates.

Analytical Characterization and Quality Control

A robust and self-validating analytical workflow is essential to confirm the identity and purity of this compound before its use in sensitive downstream applications.

Expected Spectroscopic Data (Predicted):

-

¹H NMR: The spectrum should show three distinct aromatic proton signals, an aldehyde proton signal (typically δ 9.5-10.5 ppm), and a broad carboxylic acid proton signal (typically δ >11 ppm). The aromatic signals will exhibit splitting patterns consistent with fluorine-proton and proton-proton coupling.

-

¹³C NMR: The spectrum will show signals for the carboxyl carbon (~165-175 ppm), the aldehyde carbon (~190-200 ppm), and six distinct aromatic carbon signals. The carbons near the fluorine atom will show characteristic C-F coupling.

-

Mass Spectrometry (MS): In negative ion mode (ESI-), the primary ion observed should correspond to [M-H]⁻ at m/z ≈ 167.01. In positive ion mode, [M+H]⁺ at m/z ≈ 169.03 or sodium adduct [M+Na]⁺ at m/z ≈ 191.01 would be expected.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from isomeric compounds like 2-fluoro-5-formylbenzoic acid and 3-fluoro-4-formylbenzoic acid provide a strong basis for safe handling protocols.[6][7]

Hazard Profile (Inferred):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising yet underexplored building block for chemical synthesis. While the lack of extensive public data necessitates a cautious and analytical approach, its molecular architecture provides a clear and logical roadmap for its synthesis and application. By leveraging established organic chemistry principles and drawing rational comparisons to its well-characterized isomers, researchers can confidently integrate this trifunctional synthon into their programs. This guide serves as a foundational resource, blending known facts with expert-driven strategy to unlock the potential of this versatile compound in the pursuit of novel therapeutics and advanced materials.

References

Please note that direct, clickable URLs are provided for verification purposes.

-

This compound | CAS 1289005-85-1 | Chemical-Suppliers. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound CAS#: 1289005-85-1 - ChemWhat. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound | CAS 1289005-85-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 1289005-85-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound;1289005-85-1, CasNo.1289005-85-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. chemwhat.com [chemwhat.com]

- 6. fishersci.fi [fishersci.fi]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-formylbenzoic Acid

Introduction: 3-Fluoro-5-formylbenzoic acid is a trifunctional aromatic compound of significant interest in contemporary drug discovery and materials science. Its molecular architecture, featuring a carboxylic acid, an aldehyde, and a fluorine atom strategically placed on a benzene ring, provides a versatile scaffold for synthesizing complex molecular entities. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable intermediate. This guide offers a detailed examination of its core physical properties, providing researchers and drug development professionals with the foundational data and validated protocols necessary for its effective application.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical properties is paramount for its application in synthesis, formulation, and quality control. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1289005-85-1 | [1][2][3][4] |

| Molecular Formula | C₈H₅FO₃ | [3][4] |

| Molecular Weight | 168.12 g/mol | [3][4][5] |

| Appearance | White to yellow solid | [6] |

| Melting Point | Data not available for this isomer. (Isomer 2-Fluoro-5-formylbenzoic acid melts at 174.5-178.5 °C) | [7][8] |

| Boiling Point | Data not available for this isomer. (Isomer 3-Fluoro-4-formylbenzoic acid boils at 330.6±27.0 °C at 760 mmHg) | [9] |

| Solubility | Soluble in organic solvents such as DMSO and CDCl₃. Aqueous solubility is expected to be pH-dependent. | [10][11] |

| pKa | Data not available. (Predicted for isomer 2-Fluoro-5-formylbenzoic acid: 2.92±0.10) | [8] |

Detailed Analysis of Physicochemical Properties

Structural Confirmation and Purity Assessment

The identity and purity of this compound are critical parameters that underpin the reliability of experimental outcomes. These are typically established through a combination of spectroscopic and thermal analysis techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, >9 ppm), the aromatic protons, and the acidic proton of the carboxylic acid (often a broad singlet, >10 ppm).[12][13] The number of signals, their chemical shifts, and coupling patterns provide a definitive fingerprint of the molecule.[14]

-

Melting Point Analysis: The melting point is a robust indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities tend to depress and broaden the melting range.[15][16]

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

Workflow for Physicochemical Characterization

A systematic workflow ensures that each batch of the compound meets the required specifications before its use in further applications.

Caption: Workflow for the physicochemical characterization of a new batch of this compound.

Experimental Protocols

The following section details standardized, self-validating protocols for determining the key physical properties discussed.

Melting Point Determination (Capillary Method)

Principle: This method determines the temperature range over which a small, packed sample in a capillary tube transitions from a solid to a liquid when heated at a controlled rate.[17] The sharpness of this range is a reliable indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube by tapping the open end into the sample powder.[18] Pack the sample to a height of 1-2 mm by dropping the tube through a long glass tube onto a hard surface.[15][16]

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.[18]

-

Approximate Determination: Conduct a rapid heating run (e.g., 10-20 °C/min) to find an approximate melting range.[15] This saves time in the subsequent accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[15] Prepare a new sample and heat at a slow, controlled rate (1-2 °C/min).

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.[18] A pure compound will have a narrow range.

Aqueous Solubility Determination

Principle: This protocol determines the solubility of the compound in water, a critical parameter for biological assays and formulation.[19] Given the acidic nature of the carboxylic acid group, solubility is expected to be pH-dependent.

Methodology:

-

Initial Screening: In a small test tube, add approximately 25 mg of the compound. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[20] Observe if a homogeneous solution forms.[21]

-

pH-Dependent Solubility:

-

Basic Solution (5% NaOH): If the compound is insoluble in water, add 1 mL of 5% NaOH solution in portions.[20][21] Solubility indicates the formation of a sodium salt, confirming the presence of an acidic group.

-

Bicarbonate Solution (5% NaHCO₃): Repeat the test with 5% sodium bicarbonate. Carboxylic acids are typically strong enough to dissolve in this weak base, while phenols may not.[20][21]

-

-

Analysis: The formation of a clear, homogeneous solution indicates solubility under the tested conditions.[21] This information is crucial for predicting the compound's behavior in different environments.[19]

¹H NMR Spectroscopy for Structural Verification

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, allowing for unambiguous structure confirmation.[14] Quantitative ¹H NMR (qNMR) can also be used for highly accurate purity determination.[22]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[10] The choice of solvent is critical to avoid signal overlap.[10]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

Data Processing and Interpretation:

-

The raw data (Free Induction Decay) is Fourier transformed.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts (δ) are referenced, typically to the residual solvent peak or an internal standard like TMS (0 ppm).[13]

-

The signals are integrated to determine the relative ratios of protons in the molecule.[13]

-

Analyze the chemical shifts, integration, and coupling patterns to confirm that the spectrum is consistent with the structure of this compound.

-

References

-

ASTM E1148-02(2010)e1, Standard Test Method for Measurements of Aqueous Solubility , ASTM International, West Conshohocken, PA, 2010, [Link]

-

LookChem, 2-FLUORO-5-FORMYLBENZOIC ACID 95 Properties , LookChem, [Link]

-

Nichols, L., 4.3: Melting Point Determination Procedure , Chemistry LibreTexts, 2021, [Link]

-

Pauli, G. F., et al., Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination , Journal of Medicinal Chemistry, 2014, [Link]

-

PubChem, 2-Fluoro-5-formylbenzoic acid Compound Summary , National Center for Biotechnology Information, [Link]

-

Westlab Canada, Measuring the Melting Point , Westlab Canada, 2023, [Link]

Sources

- 1. This compound | CAS 1289005-85-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 1289005-85-1|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Benchchem [benchchem.com]

- 8. Cas 550363-85-4,2-FLUORO-5-FORMYLBENZOIC ACID 95 | lookchem [lookchem.com]

- 9. 3-Fluoro-4-formylbenzoic acid | 193290-80-1 [sigmaaldrich.com]

- 10. books.rsc.org [books.rsc.org]

- 11. rsc.org [rsc.org]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. westlab.com [westlab.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. store.astm.org [store.astm.org]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. scribd.com [scribd.com]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 3-fluoro-5-formylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of two robust synthetic pathways for the preparation of 3-fluoro-5-formylbenzoic acid, a key building block in medicinal chemistry and materials science. The strategic placement of fluoro, formyl, and carboxylic acid functionalities makes this molecule a valuable precursor for the synthesis of a diverse range of complex chemical entities. This document offers a detailed, step-by-step methodology for each synthetic route, grounded in established chemical principles and supported by authoritative references. The causality behind experimental choices is elucidated to provide readers with not only a protocol but also a deeper understanding of the underlying chemistry.

Introduction

This compound is a trifunctional aromatic compound of significant interest in the development of novel pharmaceuticals and functional materials. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The aldehyde and carboxylic acid groups offer versatile handles for a variety of chemical transformations, including but not limited to, reductive amination, Wittig reactions, esterification, and amidation. This guide details two plausible and efficient synthetic strategies starting from the commercially available 3-bromo-5-fluorobenzoic acid.

Pathway 1: Palladium-Catalyzed Formylation Approach

This pathway leverages a palladium-catalyzed formylation reaction to convert the aryl bromide into the desired aldehyde. A key consideration in this multi-step synthesis is the protection of the carboxylic acid functionality to prevent interference with the organometallic intermediates and basic conditions often employed in cross-coupling reactions.

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis of this compound via a palladium-catalyzed formylation.

Experimental Protocols for Pathway 1

Step 1.1: Protection of the Carboxylic Acid (Esterification)

-

Rationale: The acidic proton of the carboxylic acid can interfere with many organometallic reagents and bases used in subsequent steps. Esterification to the methyl ester is a common and effective protection strategy.[1]

-

Protocol: Synthesis of Methyl 3-bromo-5-fluorobenzoate

-

To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-bromo-5-fluorobenzoate as a crude product, which can often be used in the next step without further purification.

-

Step 1.2: Palladium-Catalyzed Formylation of the Aryl Bromide

-

Rationale: Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group. Using a formyl source in place of carbon monoxide can offer milder reaction conditions.[2]

-

Protocol: Synthesis of Methyl 3-fluoro-5-formylbenzoate

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 3-bromo-5-fluorobenzoate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand like cataCXium A (0.04 eq).

-

Add a dry solvent such as toluene or DMF, followed by a base, for example, triethylamine (2.0 eq).

-

Introduce the formylating agent. A common method is to use a synthesis gas (CO/H₂), or alternatively, a CO surrogate like formic acid activated with an anhydride.[3]

-

Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate methyl 3-fluoro-5-formylbenzoate.

-

Step 1.3: Deprotection of the Methyl Ester (Hydrolysis)

-

Rationale: The final step is the hydrolysis of the methyl ester to reveal the carboxylic acid functionality. Basic hydrolysis (saponification) is a standard and high-yielding method.

-

Protocol: Synthesis of this compound

-

Dissolve methyl 3-fluoro-5-formylbenzoate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with a dilute aqueous HCl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Recrystallization from a suitable solvent system can be performed for further purification.

-

Pathway 2: Lithiation and Formylation Approach

This alternative pathway utilizes a lithium-halogen exchange reaction to generate an organolithium intermediate, which is then quenched with a formylating agent. This method is often very efficient for the conversion of aryl halides to aldehydes.

Logical Workflow for Pathway 2

Caption: Workflow for the synthesis of this compound via a lithiation and formylation sequence.

Experimental Protocols for Pathway 2

Step 2.1: Protection of the Carboxylic Acid (Esterification)

-

Rationale: As in Pathway 1, protection of the carboxylic acid is crucial to prevent its reaction with the highly basic organolithium reagent.

-

Protocol: Follow the same procedure as described in Step 1.1 .

Step 2.2: Lithium-Halogen Exchange and Formylation

-

Rationale: Lithium-halogen exchange is a rapid and efficient method for the preparation of aryllithium species from aryl bromides.[4] These nucleophilic intermediates readily react with electrophiles like N,N-dimethylformamide (DMF) to introduce a formyl group.[5]

-

Protocol: Synthesis of Methyl 3-fluoro-5-formylbenzoate

-

Dissolve methyl 3-bromo-5-fluorobenzoate (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

-

In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF) (1.5 eq) in anhydrous THF.

-

Slowly add the aryllithium solution to the DMF solution at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 3-fluoro-5-formylbenzoate.

-

Step 2.3: Deprotection of the Methyl Ester (Hydrolysis)

-

Rationale: The final step is the removal of the methyl ester protecting group to yield the target carboxylic acid.

-

Protocol: Follow the same procedure as described in Step 1.3 .

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Typical Yield |

| Pathway 1 | ||||

| 1.1 | 3-bromo-5-fluorobenzoic acid | Methyl 3-bromo-5-fluorobenzoate | MeOH, H₂SO₄ | >95% |

| 1.2 | Methyl 3-bromo-5-fluorobenzoate | Methyl 3-fluoro-5-formylbenzoate | Pd(OAc)₂, cataCXium A, Et₃N, CO/H₂ | 70-85% |

| 1.3 | Methyl 3-fluoro-5-formylbenzoate | This compound | LiOH, H₂O/THF | >90% |

| Pathway 2 | ||||

| 2.1 | 3-bromo-5-fluorobenzoic acid | Methyl 3-bromo-5-fluorobenzoate | MeOH, H₂SO₄ | >95% |

| 2.2 | Methyl 3-bromo-5-fluorobenzoate | Methyl 3-fluoro-5-formylbenzoate | n-BuLi, DMF | 75-90% |

| 2.3 | Methyl 3-fluoro-5-formylbenzoate | This compound | LiOH, H₂O/THF | >90% |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Conclusion

This guide has detailed two effective and scientifically sound pathways for the synthesis of this compound from a common starting material. Both the palladium-catalyzed formylation and the lithium-halogen exchange routes offer high-yielding and reliable methods for the preparation of this valuable building block. The choice of pathway may depend on the specific resources and expertise available in a given laboratory setting. The provided step-by-step protocols, along with the rationale behind each experimental choice, are intended to empower researchers in their synthetic endeavors.

References

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent [organic-chemistry.org]

- 3. ideals.illinois.edu [ideals.illinois.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

3-fluoro-5-formylbenzoic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 3-fluoro-5-formylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound and the Significance of its Solubility

This compound (C₈H₅FO₃, Molar Mass: 168.12 g/mol ) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[5][6][7][8] Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluoro group, makes it a versatile building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[9][10]

The solubility of this compound in organic solvents is a critical physicochemical parameter that influences several key aspects of its application:

-

Synthesis and Reaction Kinetics: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts.

-

Purification: Recrystallization, a common method for purifying solid organic compounds, is fundamentally dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[11][12]

-

Formulation: In drug development, the solubility of an API in various excipients and solvent systems is a primary determinant of its bioavailability and the feasibility of different dosage forms.[13]

-

Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) require the dissolution of the analyte in a suitable solvent.[14]

Understanding and predicting the solubility of this compound is therefore paramount for its effective utilization in research and development.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[14][15] The molecular structure of this compound provides key insights into its expected solubility behavior.

2.1. Molecular Structure and Polarity

This compound possesses both polar and non-polar characteristics:

-

Polar Functional Groups: The carboxylic acid (-COOH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The aldehyde (-CHO) group is also polar and can act as a hydrogen bond acceptor. The fluorine (-F) atom is highly electronegative, contributing to the overall polarity of the molecule.[16][17]

-

Non-Polar Feature: The benzene ring is non-polar and contributes to the hydrophobic character of the molecule.

The interplay of these functional groups dictates the compound's affinity for different types of organic solvents.

2.2. Expected Solubility Trends

Based on its structure, the following solubility trends can be predicted:

-

High Solubility in Polar Protic and Aprotic Solvents: Solvents that can engage in hydrogen bonding with the carboxylic acid and aldehyde groups, such as alcohols (e.g., methanol, ethanol) and polar aprotic solvents with high dielectric constants (e.g., DMSO, DMF), are expected to be good solvents for this compound.[18]

-

Moderate Solubility in Ethers and Esters: Solvents like diethyl ether and ethyl acetate, which are less polar than alcohols but can still act as hydrogen bond acceptors, are likely to exhibit moderate solvating power.[2]

-

Low Solubility in Non-Polar Solvents: Non-polar solvents such as hexane and toluene are expected to be poor solvents for this compound due to the significant mismatch in polarity.[2]

2.3. The Influence of Temperature

The solubility of most solid organic compounds in liquid solvents increases with temperature.[2][14] This principle is the basis for recrystallization, where a saturated solution is prepared at an elevated temperature and then cooled to induce crystallization.[11]

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methodologies. The following protocols are standard approaches for quantifying the solubility of organic compounds.[19][20]

3.1. Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility.[1][21]

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.

-

Equilibrate the mixture by agitating it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid premature crystallization or dissolution.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.[1]

-

-

Calculation:

-

Calculate the solubility as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

-

Diagram of the Gravimetric Method Workflow:

Caption: Workflow for determining solubility via the gravimetric method.

3.2. Titrimetric Method

For acidic compounds like this compound, a titrimetric method can be employed.[1]

Experimental Protocol:

-

Preparation of a Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Step 1).

-

Sampling and Dilution: Withdraw a precise volume of the clear, saturated solution and, if necessary, dilute it with a suitable solvent to a concentration appropriate for titration.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.[1]

-

Calculation: Calculate the concentration of the acid in the saturated solution from the titration data.

Diagram of the Titrimetric Method Workflow:

Caption: Workflow for determining solubility via the titrimetric method.

Predicted Solubility Data and Discussion

While experimental data is not available, a predicted solubility profile for this compound in common organic solvents at ambient temperature is presented in Table 1. This profile is extrapolated from the known solubility of benzoic acid and its derivatives.[1][2][4]

Table 1: Predicted Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Very Low | Significant polarity mismatch. |

| Toluene | Non-polar (Aromatic) | Low | Aromatic character offers some interaction, but polarity is low.[2] |

| Dichloromethane | Polar Aprotic | Moderate | Moderate polarity allows for some dissolution.[2] |

| Diethyl Ether | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Good hydrogen bond acceptor with moderate polarity.[2] |

| Acetonitrile | Polar Aprotic | High | High polarity and can interact via dipole-dipole forces.[2] |

| Ethanol | Polar Protic | High | Excellent hydrogen bonding capabilities (donor and acceptor).[2] |

| Methanol | Polar Protic | Very High | Similar to ethanol but with higher polarity.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar and an excellent hydrogen bond acceptor.[18] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Highly polar and an excellent hydrogen bond acceptor.[18] |

Discussion:

The predicted high solubility in polar solvents like methanol, ethanol, DMSO, and DMF is attributed to the strong intermolecular interactions, primarily hydrogen bonding, between the solvent molecules and the carboxylic acid and aldehyde functionalities of the solute. The moderate solubility in solvents like ethyl acetate and dichloromethane reflects a balance between the polar interactions and the non-polar character of the benzene ring. The very low solubility in non-polar solvents like hexane is a direct consequence of the "like dissolves like" principle.[15]

Practical Applications and Solvent Selection

-

For Recrystallization: An ideal solvent for recrystallization would be one in which this compound has high solubility at an elevated temperature and low solubility at room temperature or below. A mixed solvent system, such as ethanol/water, might be effective.[22]

-

For Chemical Reactions: The choice of solvent will depend on the specific reaction conditions and the nature of the other reagents. Aprotic polar solvents like DMF or acetonitrile are often suitable for a wide range of organic transformations.

-

For Formulation Studies: For preclinical formulation development, understanding the solubility in a range of pharmaceutically acceptable solvents is crucial.

Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, related compounds are known to be irritants.[23][24][25] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive theoretical and practical framework for understanding the solubility of this compound in organic solvents. By leveraging the principles of molecular structure and intermolecular forces, and by employing standardized experimental methodologies, researchers can confidently predict and determine the solubility of this important chemical intermediate. This knowledge is essential for optimizing its use in synthesis, purification, and formulation, thereby accelerating research and development in the fields of medicinal chemistry and materials science.

References

- Benchchem. An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- Zhang, P., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds.

- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.

- The solubility of benzoic acid in seven solvents.

- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube.

- Method Development & Method Validation for Solubility and Dissolution Curves.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Solubility of Organic Compounds.

- Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts.

- This compound. ChemScene.

- IUPAC-NIST Solubility Data Series. 99.

- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- <1236> Solubility Measurements. USP-NF.

- Method for determining solubility of a chemical compound.

- This compound CAS#: 1289005-85-1.

- This compound | CAS 1289005-85-1. Chemical-Suppliers.

- 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946. PubChem.

- 2-Fluoro-5-formylbenzoic acid | 550363-85-4. Sigma-Aldrich.

- Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. Benchchem.

- SAFETY D

- 1289005-85-1|this compound|BLD Pharm.

- SAFETY D

- 2-fluoro-5-formylbenzoic Acid丨CAS 550363-85-4. leapchem.com.

- CAS 165803-94-1: Benzoic acid, 2-fluoro-5-formyl-, methyl ester. CymitQuimica.

- The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innov

- 3-Fluoro-4-formylbenzoic acid | 193290-80-1. Sigma-Aldrich.

- This compound | 1289005-85-1. Biosynth.

- 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. PubChem.

- 2-Fluoro-5-formylbenzoic acid | Drug Intermedi

- 3-Fluorobenzoic acid. Wikipedia.

- Recrystalliz

- 2-Amino-5-fluorobenzoic Acid. Cayman Chemical.

- Recrystallization Lab Procedure of Benzoic Acid. YouTube.

- 2-Fluoro-5-formylbenzoic acid | CAS 550363-85-4. Santa Cruz Biotechnology.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | CAS 1289005-85-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 1289005-85-1|this compound|BLD Pharm [bldpharm.com]

- 9. leapchem.com [leapchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. youtube.com [youtube.com]

- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 14. youtube.com [youtube.com]

- 15. chem.ws [chem.ws]

- 16. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. Solubility Measurements | USP-NF [uspnf.com]

- 21. pharmajournal.net [pharmajournal.net]

- 22. benchchem.com [benchchem.com]

- 23. fishersci.fi [fishersci.fi]

- 24. fishersci.com [fishersci.com]

- 25. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Fluoro-5-formylbenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-formylbenzoic acid (CAS No. 1289005-85-1) is a trifunctional aromatic compound of increasing interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a fluorine atom in a meta-arrangement, offers a versatile platform for the synthesis of complex molecular entities. The presence of the fluorine atom can significantly influence the physicochemical properties of derivative compounds, including metabolic stability and binding affinity, making it a valuable building block in drug discovery. This technical guide provides a comprehensive overview of the plausible synthetic routes, physicochemical properties, and potential applications of this compound, grounded in established principles of organic chemistry.

Introduction and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1289005-85-1 | [1][2] |

| Molecular Formula | C₈H₅FO₃ | [1][2] |

| Molecular Weight | 168.12 g/mol | [1] |

| Appearance | Powder or liquid | [3] |

| Purity (Typical) | ≥ 97% | [3] |

The strategic placement of the three functional groups—a fluorine atom, a formyl group (aldehyde), and a carboxylic acid—on the benzene ring allows for a high degree of synthetic versatility. Each group can be selectively targeted for chemical modification, enabling the construction of diverse and complex molecular architectures.

Plausible Synthetic Routes

While a definitive seminal publication detailing the first synthesis of this compound is elusive, several logical and well-established synthetic strategies can be proposed based on fundamental principles of organic chemistry. These routes leverage commercially available starting materials and common organic transformations.

Route 1: Oxidation of 3-Fluoro-5-methylbenzaldehyde

A straightforward and logical approach to the synthesis of this compound is the selective oxidation of the aldehyde group of a suitable precursor, such as 3-fluoro-5-methylbenzaldehyde. However, a more common and often more practical route involves the oxidation of a methyl group to a carboxylic acid. In this proposed pathway, we will consider the oxidation of 3-fluoro-5-methylbenzaldehyde to the corresponding carboxylic acid. It is important to note that this would require the protection of the existing aldehyde or a subsequent formylation step. A more direct precursor would be 3-fluoro-5-(hydroxymethyl)benzaldehyde, which could be oxidized to the carboxylic acid.

A plausible two-step approach starting from 3-fluoro-5-methylbenzaldehyde would be:

-

Oxidation of the methyl group to a carboxylic acid: This would yield this compound. However, controlling the oxidation to selectively target the methyl group in the presence of an aldehyde can be challenging.

-

A more controlled route would involve the oxidation of 3-fluoro-5-methylbenzaldehyde to 3-fluoro-5-carboxybenzaldehyde (isophthalic acid derivative), which is not the target compound.

A more viable approach starting from a related compound would be the oxidation of 3-fluoro-5-methylbenzoic acid to the corresponding aldehyde. However, the selective oxidation of a methyl group to an aldehyde without over-oxidation to a carboxylic acid requires specific reagents and careful control of reaction conditions.

Given the functional groups, a more likely synthetic precursor is 3-bromo-5-fluorobenzaldehyde .

Route 2: Carboxylation of a 3-Bromo-5-fluorobenzaldehyde Derivative

This route offers a robust and versatile approach, starting from the commercially available 3-bromo-5-fluorobenzaldehyde. The introduction of the carboxylic acid group can be achieved through a Grignard reaction or a lithiation-carboxylation sequence.

This pathway involves the formation of a Grignard reagent from 3-bromo-5-fluorobenzaldehyde, followed by its reaction with carbon dioxide.

Diagram 1: Grignard reaction pathway for the synthesis of this compound.

Experimental Protocol (Proposed):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-bromo-5-fluorobenzaldehyde in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.

-

Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath and then added slowly to a vigorously stirred slurry of dry ice (solid CO₂) in anhydrous THF.

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Dry Ice: Solid carbon dioxide serves as the electrophile for the carboxylation step. It must be used in excess to ensure complete reaction with the Grignard reagent.

-

Acidic Workup: The initial product of the carboxylation is a magnesium carboxylate salt. Acidification is necessary to protonate the carboxylate and isolate the final carboxylic acid product.

An alternative to the Grignard reaction is directed ortho-lithiation, followed by carboxylation. This method can offer different reactivity and selectivity profiles.

Diagram 2: Lithiation-carboxylation pathway for the synthesis of this compound.

Experimental Protocol (Proposed):

-

Lithiation: A solution of 3-bromo-5-fluorobenzaldehyde in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78 °C for a specified time to allow for lithium-halogen exchange.

-

Carboxylation and Workup: The subsequent carboxylation and workup steps are similar to those described for the Grignard reaction pathway.

Causality Behind Experimental Choices:

-

Low Temperature: Lithiation reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and control the reactivity of the organolithium intermediate.

-

n-Butyllithium: n-Butyllithium is a strong base and a common reagent for generating organolithium compounds via deprotonation or lithium-halogen exchange.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and materials science sectors.

-

Pharmaceutical Synthesis: The trifunctional nature of this compound allows for its incorporation into diverse molecular scaffolds. The carboxylic acid can be converted to esters, amides, or other derivatives. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate.

-

Materials Science: The rigid aromatic core and the reactive functional groups make this compound a candidate for the synthesis of novel polymers, liquid crystals, and other functional materials.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

While the specific historical details of the discovery of this compound are not prominently documented, its chemical structure and the presence of three distinct functional groups make it a compound of significant synthetic utility. The plausible synthetic routes outlined in this guide, based on well-established organic reactions, provide a framework for its laboratory-scale preparation. As the demand for sophisticated molecular building blocks in drug discovery and materials science continues to grow, the importance of versatile intermediates like this compound is likely to increase.

References

-

Google Patents. US7863456B2 - Crystalline forms of 3-[5-(2-fluorophenyl)-[1][3][4]oxadiazol-3-YL]-benzoic acid.

-

Scribd. Che Menu | PDF | Chemical Compounds | Chemistry. [Link]

-

ChemWhat. This compound CAS#: 1289005-85-1. [Link]

-

Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

-

Chemical-Suppliers. This compound | CAS 1289005-85-1. [Link]

-

Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

Sources

The Strategic Role of Fluorine in the Bioactivity of 3-Fluoro-5-formylbenzoic Acid: A Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The introduction of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide delves into the multifaceted role of the fluorine atom in the context of 3-fluoro-5-formylbenzoic acid, a trifunctional aromatic scaffold with significant potential in drug discovery. We will explore the nuanced effects of fluorine on the molecule's electronic character, metabolic stability, and potential target interactions. Furthermore, this document provides a comprehensive framework of experimental protocols for researchers to elucidate and validate the bioactivity of this and similar fluorinated compounds.

Introduction: The Fluorine Advantage in Drug Design

The strategic incorporation of fluorine has become an indispensable tactic in the development of novel therapeutics.[1] With a van der Waals radius similar to that of hydrogen, fluorine can be introduced with minimal steric perturbation.[2] However, its extreme electronegativity, the highest of any element, imparts profound changes to the electronic landscape of a molecule.[2][3] These electronic alterations can significantly influence a drug's metabolic stability, binding affinity to its target, and fundamental physicochemical properties such as acidity (pKa).[2][4][5] Consequently, fluorinated compounds are prevalent across a wide array of therapeutic areas.[4] This guide will dissect the specific contributions of the fluorine atom in this compound, a molecule poised for exploration in drug development programs.

Molecular Architecture and the Influence of Fluorine

This compound presents a unique combination of functional groups: a carboxylic acid, an aldehyde, and a fluorine atom, all attached to a central benzene ring. The interplay of these groups, particularly the influence of the fluorine atom, is critical to its potential bioactivity.

Electronic Modulation of the Aromatic System

The fluorine atom, positioned meta to both the carboxylic acid and formyl groups, exerts a strong inductive electron-withdrawing effect. This has several key consequences:

-

Increased Acidity: The electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion.[4][5] This modulation of pKa can have a profound impact on the molecule's solubility, membrane permeability, and interactions with biological targets at physiological pH.[3][5]

-

Altered Reactivity: The electronic perturbation by fluorine can also influence the reactivity of the formyl group, a known electrophile that can participate in covalent interactions with biological nucleophiles.

Metabolic Stability

A primary driver for the use of fluorine in drug design is the enhancement of metabolic stability.[2][4][6] The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[5] In the context of this compound, the fluorine atom can shield the aromatic ring from hydroxylation, a common metabolic pathway for benzoic acid derivatives, thereby potentially increasing the compound's half-life and bioavailability.[1][7]

Directing Target Interactions

The fluorine atom can participate in a range of non-covalent interactions that can enhance binding affinity and selectivity for a biological target.[2][6] These include:

-

Hydrogen Bonds: While not a classical hydrogen bond acceptor, the polarized C-F bond can engage in favorable electrostatic interactions with hydrogen bond donors on a protein target.

-

Dipole-Dipole Interactions: The significant dipole moment of the C-F bond can contribute to the overall binding energy through interactions with polar residues in a binding pocket.[3]

-

Hydrophobic Interactions: The introduction of fluorine can increase the lipophilicity of the aromatic ring, which can enhance hydrophobic interactions with the target protein.[8]

Postulated Bioactivity and Mechanistic Hypotheses

While specific biological targets for this compound are not yet extensively documented, its structural motifs suggest several plausible avenues for bioactivity. The presence of a carboxylic acid is a common feature in many enzyme inhibitors, while the aldehyde group can act as a covalent warhead. The fluorine atom, as discussed, can serve to enhance these intrinsic properties.

A plausible hypothesis is that this compound could act as an inhibitor of enzymes that recognize benzoic acid derivatives and have a nucleophilic residue in their active site. For example, certain dehydrogenases or aldose reductases could be potential targets.

Experimental Validation: A Step-by-Step Guide

To rigorously assess the role of fluorine in the bioactivity of this compound, a systematic experimental approach is necessary. The following protocols provide a comprehensive framework for this investigation.

Synthesis of this compound and a Non-fluorinated Analog

A comparative study with a non-fluorinated control, such as 5-formylbenzoic acid, is essential to delineate the specific contributions of the fluorine atom. A general synthetic approach for this compound is outlined below.

Protocol 1: Synthesis of this compound

-

Starting Material: 3-Bromo-5-fluorotoluene.

-

Oxidation: The methyl group is first oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

-

Lithiation and Formylation: The bromo-substituted position is then subjected to lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

A similar multi-step synthesis can be devised for the non-fluorinated analog starting from 3-bromotoluene.

Physicochemical Characterization

Understanding the fundamental physicochemical properties of the fluorinated and non-fluorinated compounds is crucial for interpreting biological data.

Protocol 2: Determination of pKa and Lipophilicity (LogP)

-

pKa Determination: The pKa of the carboxylic acid group for both compounds can be determined using potentiometric titration or UV-metric methods.

-

LogP Determination: The octanol-water partition coefficient (LogP) can be measured using the shake-flask method or calculated using computational software.

| Property | This compound (Predicted) | 5-Formylbenzoic Acid (Predicted) |

| pKa | Lower (More Acidic) | Higher (Less Acidic) |

| LogP | Higher (More Lipophilic) | Lower (Less Lipophilic) |

| Predicted trends in physicochemical properties. |

In Vitro Metabolic Stability Assay

This assay will quantify the impact of fluorine on the compound's resistance to metabolism.

Protocol 3: Liver Microsomal Stability Assay

-

Incubation: Incubate this compound and 5-formylbenzoic acid with liver microsomes (human or rat) in the presence of NADPH.

-

Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the remaining parent compound at each time point using LC-MS/MS.

-

Half-life Calculation: Determine the in vitro half-life (t½) for each compound.

Target-Based Enzyme Inhibition Assay

A hypothetical enzyme inhibition assay is presented to demonstrate how to assess the biological activity.

Protocol 4: Aldose Reductase Inhibition Assay

-

Enzyme and Substrate: Use recombinant human aldose reductase and its substrate, DL-glyceraldehyde.

-

Assay Conditions: Perform the assay in a suitable buffer at 37°C. The reaction progress can be monitored by the decrease in NADPH absorbance at 340 nm.

-

IC50 Determination: Measure the enzyme activity in the presence of varying concentrations of this compound and 5-formylbenzoic acid to determine their respective IC50 values.

| Compound | Predicted IC50 |

| This compound | Lower (More Potent) |

| 5-Formylbenzoic Acid | Higher (Less Potent) |

| Hypothetical results from an enzyme inhibition assay. |

Computational Modeling

Molecular docking can provide valuable insights into the binding mode and the specific role of the fluorine atom.

Protocol 5: Molecular Docking Study

-

Target Selection: Obtain the crystal structure of a potential target enzyme (e.g., aldose reductase) from the Protein Data Bank.

-

Ligand Preparation: Generate 3D structures of this compound and its non-fluorinated analog.

-

Docking Simulation: Use molecular docking software to predict the binding poses of both ligands within the enzyme's active site.

-

Analysis: Analyze the predicted binding interactions, paying close attention to the role of the fluorine atom in establishing favorable contacts with the protein.

Visualizing the Workflow and Mechanisms

Caption: A streamlined workflow for the comprehensive evaluation of this compound's bioactivity.

Caption: The multifaceted contributions of fluorine to the potential bioactivity of this compound.

Conclusion and Future Perspectives

The strategic placement of a fluorine atom on the this compound scaffold is predicted to have a profound and beneficial impact on its potential as a bioactive molecule. By enhancing metabolic stability, modulating physicochemical properties, and potentially increasing target affinity, fluorine serves as a critical determinant of the compound's drug-like properties. The experimental framework provided in this guide offers a clear path for researchers to systematically investigate these effects and unlock the therapeutic potential of this and other novel fluorinated compounds. Future studies should focus on screening this molecule against a broader range of biological targets and exploring its efficacy in cellular and in vivo models.

References

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

The role of fluorine in medicinal chemistry. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

Roles of Fluorine in Drug Design and Drug Action. [Link]

-

Applications of Fluorine in Medicinal Chemistry. [Link]

-

Applications of Fluorine in Medicinal Chemistry. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules. [Link]

-

Methods to Increase the Metabolic Stability of 18F-Radiotracers. [Link]

-

Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]

- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

theoretical studies of 3-fluoro-5-formylbenzoic acid reactivity

An In-depth Technical Guide to the Theoretical Reactivity of 3-Fluoro-5-formylbenzoic Acid

Abstract

This compound (FFBA) is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique architecture, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring, provides multiple sites for versatile chemical transformations. This guide presents a theoretical framework for understanding the reactivity of this molecule. By employing principles of computational chemistry, we will dissect the electronic structure of FFBA to predict its behavior in various chemical reactions. This analysis is crucial for researchers aiming to utilize FFBA as a building block in the synthesis of complex molecular architectures, such as in the development of novel pharmaceuticals.[2]

Introduction: The Molecular Architecture of this compound

This compound is a substituted aromatic compound with the molecular formula C₈H₅FO₃.[3] Its significance lies in the strategic placement of three distinct functional groups on the benzene ring:

-

A Formyl Group (-CHO): An electron-withdrawing group that provides a primary site for nucleophilic addition and condensation reactions.

-

A Carboxylic Acid Group (-COOH): An electron-withdrawing group that can undergo reactions such as esterification, amidation, and reduction.

-

A Fluorine Atom (-F): A strongly electronegative halogen that exerts a powerful electron-withdrawing inductive effect.

The interplay of these three groups, all of which are meta-directing and deactivating for electrophilic aromatic substitution, governs the molecule's overall reactivity. Understanding these electronic effects is paramount for designing synthetic routes that selectively target one functional group while preserving the others. The presence of a fluorine atom can also enhance the metabolic stability and binding affinity of derivative compounds, making FFBA a valuable intermediate in drug discovery.[1][4]

Theoretical & Computational Methodology

To rigorously analyze the reactivity of this compound, a computational chemistry approach is employed. Density Functional Theory (DFT) is a robust method for predicting the electronic properties and reactivity of organic molecules.[5]

Protocol for DFT Analysis

-

Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311G(d,p) basis set.[6]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Key electronic descriptors are calculated from the optimized geometry. These include:

-

Molecular Electrostatic Potential (MEP) Map: To visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to predict sites for electrophilic and nucleophilic attack, respectively.[5]

-

Natural Bond Orbital (NBO) Analysis: To determine the partial atomic charges on each atom, providing a quantitative measure of electrophilicity and nucleophilicity.

-

Caption: A typical workflow for the computational analysis of substituted benzaldehydes using DFT.

Analysis of Molecular Reactivity

The reactivity of this compound is dictated by the electronic influence of its three functional groups. All three are electron-withdrawing, which has profound consequences for the molecule's behavior.

The Hierarchy of Electrophilic Sites

The primary sites for nucleophilic attack are the carbonyl carbons of the formyl and carboxylic acid groups. Aldehydes are generally more reactive towards nucleophiles than carboxylic acids.[7][8] This is due to both steric and electronic factors. The aldehyde has only one non-hydrogen substituent, making it less sterically hindered.[7] Furthermore, the hydroxyl group of the carboxylic acid can donate electron density through resonance, slightly reducing the electrophilicity of its carbonyl carbon.

Computational NBO analysis would quantify this difference. The partial positive charge (δ+) on the formyl carbon is predicted to be significantly higher than that on the carboxylic acid carbon.

| Site | Functional Group | Predicted Partial Atomic Charge (NBO) | Predicted Reactivity towards Nucleophiles |

| Carbonyl Carbon | Formyl (-CHO) | High δ+ | High |

| Carbonyl Carbon | Carboxylic Acid (-COOH) | Moderate δ+ | Moderate |

| Aromatic Ring | Benzene | Low δ+ | Low (deactivated) |

Reactivity of the Formyl Group

The formyl group is the most reactive site for nucleophilic addition. The strong electron-withdrawing effects of the fluorine and carboxylic acid groups further enhance the electrophilicity of the aldehyde carbon, making it highly susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and cyanide.

Typical Reactions:

-

Reduction: Can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride (NaBH₄).[9]

-

Oxidation: Can be oxidized to a carboxylic acid, though this is less common given the existing carboxylic acid group.[9]

-